molecular formula C22H22O4S B12162431 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one

3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one

Cat. No.: B12162431
M. Wt: 382.5 g/mol
InChI Key: VWSCPVRFBROROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one: , often referred to as DMF , is a synthetic organic compound. Its complex structure combines aromatic rings, ether groups, and a furan moiety. Let’s break it down:

    3,4-Dimethoxyphenyl: This part contributes aromaticity and electron density due to the methoxy groups.

    Furan-2-yl: The furan ring introduces heterocyclic character.

    (4-methylphenyl)sulfanyl: The sulfur atom adds reactivity and potential binding sites.

Preparation Methods

Synthesis Routes:

    Electrophilic Aromatic Substitution (EAS):

    Industrial Production:

Chemical Reactions Analysis

    Oxidation: DMF can be oxidized to form a sulfone or sulfoxide.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: DMF undergoes nucleophilic substitution reactions.

    Common Reagents: AlCl₃, H₂SO₄, NaBH₄, and more.

    Major Products: Sulfone/sulfoxide derivatives, alcohols, and substituted DMF variants.

Scientific Research Applications

    Medicine: DMF exhibits anti-inflammatory properties and is used in treating psoriasis (trade nameFumarate).

    Chemistry: It serves as a building block for drug development.

    Industry: DMF is a solvent for resins, polymers, and dyes.

Mechanism of Action

    Psoriasis Treatment: DMF activates nuclear factor erythroid 2-related factor 2 (Nrf2), leading to antioxidant and anti-inflammatory effects.

    Other Targets: DMF modulates various cellular pathways, including Keap1-Nrf2, NF-κB, and PPARγ.

Comparison with Similar Compounds

    Similar Compounds: Curcumin, resveratrol, and other polyphenols.

    Uniqueness: DMF’s combination of furan, phenyl, and sulfanyl groups sets it apart.

Properties

Molecular Formula

C22H22O4S

Molecular Weight

382.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)-3-(4-methylphenyl)sulfanylpropan-1-one

InChI

InChI=1S/C22H22O4S/c1-15-6-9-17(10-7-15)27-22(14-18(23)19-5-4-12-26-19)16-8-11-20(24-2)21(13-16)25-3/h4-13,22H,14H2,1-3H3

InChI Key

VWSCPVRFBROROV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(CC(=O)C2=CC=CO2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.